Oxodipine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

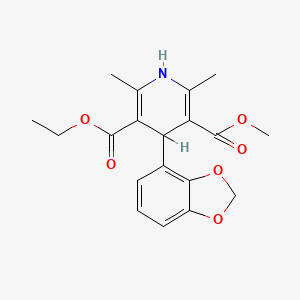

Structure

2D Structure

3D Structure

Properties

CAS No. |

90729-41-2 |

|---|---|

Molecular Formula |

C19H21NO6 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3 |

InChI Key |

MSOAVHHAZCMHDI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C |

Other CAS No. |

119914-33-9 119914-34-0 |

Synonyms |

oxodipine |

Origin of Product |

United States |

Foundational & Exploratory

Oxodipine's Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of oxodipine, a dihydropyridine derivative, on L-type voltage-gated calcium channels (L-VGCCs). The information presented is collated from key electrophysiological and pharmacological studies, offering insights for researchers and professionals in drug development.

Core Mechanism of Action

This compound is a potent blocker of L-type calcium channels, exhibiting a mechanism of action characteristic of the dihydropyridine class of calcium channel antagonists. Its primary effect is the inhibition of calcium influx into vascular smooth muscle and cardiac cells, leading to vasodilation and a reduction in blood pressure.[1] The interaction of this compound with L-VGCCs is voltage-dependent, meaning its inhibitory potency increases as the cell membrane becomes more depolarized.[1][2] This is a key feature that contributes to its vascular selectivity.

Studies have shown that this compound primarily induces a tonic block of the L-type calcium current, in contrast to some other dihydropyridines that exhibit a more pronounced use-dependent block.[1] Furthermore, this compound has been observed to have a higher affinity for vascular L-type calcium channels compared to those in cardiac tissue, a property that may contribute to its specific cardiovascular effects.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with L-type and T-type calcium channels as determined in various experimental models.

| Parameter | Value | Cell Type | Species | Reference |

| IC50 (L-type Ca2+ Current) | ~10 nM | Portal Vein Myocytes | Rat | |

| 0.24 µM | Neonatal Ventricular Myocytes | Rat | ||

| IC50 (T-type Ca2+ Current) | 0.41 µM | Neonatal Ventricular Myocytes | Rat | |

| Binding Affinity | Higher for vascular than cardiac L-type channels (inferred from [3H]-isradipine binding) | Portal Vein & Cardiac Membranes | Rat |

Signaling Pathway and Molecular Interaction

This compound, like other dihydropyridines, is understood to bind to a specific receptor site on the α1 subunit of the L-type calcium channel. This binding is allosteric and conformationally selective, with a higher affinity for the inactivated state of the channel. By stabilizing the inactivated state, this compound reduces the number of channels available to open upon depolarization, thereby decreasing the overall calcium influx. This leads to a hyperpolarizing shift in the voltage-dependence of steady-state inactivation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's effect on ion channels. Below are generalized protocols for the key experiments cited in the study of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through L-type calcium channels in isolated cells.

Cell Preparation:

-

For Vascular Smooth Muscle Cells (e.g., Rat Portal Vein Myocytes): Tissues are enzymatically dissociated using a combination of collagenase and protease to obtain single smooth muscle cells.

-

For Cardiomyocytes (e.g., Rat Neonatal Ventricular Myocytes): Hearts are excised, minced, and subjected to enzymatic digestion with trypsin and collagenase to isolate individual cardiomyocytes.

Recording Solutions:

-

External Solution (in mM): Typically contains NaCl, CsCl, CaCl2 (or BaCl2 as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation), MgCl2, HEPES, and glucose. The pH is adjusted to 7.4. Tetrodotoxin (TTX) is often included to block sodium channels.

-

Internal (Pipette) Solution (in mM): Usually contains CsCl or Cs-aspartate, MgCl2, EGTA (to chelate intracellular calcium), HEPES, and Mg-ATP. The pH is adjusted to 7.2.

Voltage-Clamp Protocol:

-

Cells are held at a negative holding potential (e.g., -80 mV) to ensure channels are in a resting state.

-

To study the voltage-dependence of block, the holding potential can be varied.

-

L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV or +10 mV) for a specific duration (e.g., 200-300 ms).

-

To assess steady-state inactivation, a series of conditioning pre-pulses of varying voltages are applied before a test pulse to a fixed potential. The resulting current is plotted against the pre-pulse potential.

Data Analysis:

-

The peak inward current is measured and plotted against the test potential to generate a current-voltage (I-V) relationship.

-

The effect of this compound is quantified by comparing the current amplitude before and after drug application.

-

IC50 values are determined by fitting concentration-response data to a Hill equation.

-

Inactivation curves are fitted with a Boltzmann function to determine the half-inactivation potential (V1/2).

Radioligand Binding Assay (Competition Assay)

This method is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

Membrane Preparation:

-

Cardiac or vascular tissues are homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction.

-

The protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford or BCA).

Binding Reaction:

-

A fixed concentration of a radiolabeled dihydropyridine (e.g., --INVALID-LINK---isradipine) is incubated with the membrane preparation.

-

Varying concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the effects of a compound like this compound on L-type calcium channels.

References

- 1. Characteristics of Ca2+ channel blockade by this compound and elgodipine in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of L-type Ca2+ channels in portal vein myocytes by the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound and elgodipine on (+)-[3H]-isradipine binding to cardiac and vascular membranes: cardiovascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological and Toxicological Profile of Oxodipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxodipine is a dihydropyridine calcium channel blocker with notable pharmacological effects on the cardiovascular system. This technical guide provides a comprehensive overview of its pharmacological and toxicological profile, intended to support further research and development. The document details its mechanism of action, pharmacodynamic and pharmacokinetic properties, and toxicological findings. All quantitative data are presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and experimental investigation.

Pharmacological Profile

Mechanism of Action

This compound is a dihydropyridine derivative that acts as a selective blocker of voltage-gated calcium channels.[1] Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells and cardiac myocytes.[1][2] This action leads to vasodilation and a reduction in cardiac contractility. This compound exhibits a high affinity for both L-type and T-type calcium channels.[3][4] The blockade of L-type calcium channels in vascular smooth muscle is the principal contributor to its antihypertensive effects.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its ability to modulate cardiovascular function.

1.2.1. Vascular Effects

This compound induces potent vasodilation, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure. It has been shown to inhibit potassium chloride (KCl)-induced contractions in isolated rabbit aorta, demonstrating its direct effect on vascular smooth muscle. Notably, this compound can cause a significant and persistent decrease in vertebral vascular resistance.

1.2.2. Cardiac Effects

In cardiac tissue, this compound reduces the force of contraction. Studies on isolated guinea-pig atrial and ventricular muscle fibers have shown that it produces a dose-dependent decrease in the rate and amplitude of contractions. Furthermore, it shortens the duration of the action potential in both atrial and ventricular muscle fibers without altering the resting membrane potential. In anesthetized dogs, this compound has been observed to decrease cardiac contractility.

Pharmacokinetics

1.3.1. Metabolism

In vitro studies using rat and human hepatic and intestinal microsomes have shown that this compound is metabolized into its pyridine and deesterified derivatives. The cytochrome P4503A subfamily of enzymes is responsible for its metabolism in both the intestine and the liver.

Toxicological Profile

Acute Toxicity

Chronic Toxicity

Long-term administration of this compound has been associated with specific toxicological effects in animal models. A chronic feeding study in rats conducted over 3, 12, and 30 months revealed that this compound can cause constipation and megacolon. The first mortality in this study was observed after approximately one year of treatment at a dose of 225 mg/kg/day. In dogs, long-term use has been linked to gingival hyperplasia.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Tissue/Cell Type | Value | Reference |

| IC50 (L-type Ca2+ current) | Rat cultured neonatal ventricular myocytes | 0.24 µM | |

| IC50 (T-type Ca2+ current) | Rat cultured neonatal ventricular myocytes | 0.41 µM | |

| IC50 (KCl-induced contraction) | Rabbit aorta | Not explicitly quantified in reviewed sources |

Experimental Protocols

Inhibition of KCl-Induced Aortic Contraction

This assay assesses the vasorelaxant properties of a compound on isolated arterial tissue.

-

Tissue Preparation: Thoracic aortas are isolated from male albino rabbits. The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.

-

Experimental Setup: The aortic rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and aerated with a 95% O2 - 5% CO2 gas mixture. The rings are connected to an isometric force transducer to record changes in tension.

-

Procedure:

-

The aortic rings are allowed to equilibrate under a resting tension of 1g.

-

Contraction is induced by adding a high concentration of potassium chloride (KCl, e.g., 50 mM) to the organ bath.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

-

The relaxation of the aortic ring is measured as a percentage of the maximal contraction induced by KCl.

-

An IC50 value, the concentration of this compound that causes 50% relaxation, can be calculated.

-

Measurement of Cardiac Contractility in Isolated Rat Hearts (Langendorff Preparation)

This ex vivo method allows for the assessment of a drug's direct effects on cardiac contractile function.

-

Heart Isolation: Male Sprague-Dawley rats are anesthetized, and their hearts are rapidly excised.

-

Perfusion Setup: The heart is mounted on a Langendorff apparatus via the aorta and retrogradely perfused with a modified Krebs-Henseleit solution at a constant pressure (e.g., 60 mmHg) and temperature (37°C).

-

Measurement: A water-filled latex balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the maximal rate of pressure development (+dP/dtmax).

-

Procedure:

-

The heart is allowed to stabilize for a period.

-

Baseline measurements of LVDP and +dP/dtmax are recorded.

-

This compound is infused into the perfusion solution at various concentrations.

-

Changes in LVDP and +dP/dtmax are recorded to determine the effect of this compound on cardiac contractility.

-

Patch-Clamp Electrophysiology in Rat Ventricular Myocytes

This technique is used to study the effects of a compound on ion channel currents in single cardiac cells.

-

Cell Isolation: Ventricular myocytes are isolated from neonatal rats.

-

Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a small tip diameter forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.

-

Voltage-Clamp Mode: The membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit calcium currents (L-type and T-type).

-

Procedure:

-

Control calcium currents are recorded in the absence of the drug.

-

This compound is applied to the bath solution at various concentrations.

-

The effect of this compound on the amplitude of the calcium currents is measured.

-

The concentration-response curve is used to determine the IC50 value for the inhibition of each current type.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Caption: this compound inhibits L-type Ca2+ channels, reducing Ca2+ influx and leading to muscle relaxation.

Experimental Workflow for Assessing Vasorelaxant Activity

Caption: Workflow for determining the vasorelaxant effect of this compound on isolated rabbit aorta.

Logical Relationship of this compound's Effects

Caption: Logical flow of this compound's mechanism from channel blockade to therapeutic and adverse effects.

References

- 1. Effects of this compound on isolated rabbit aorta and mesenteric resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on 45Ca movements and contractile responses in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute and subacute toxicity of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1 ,4-dihydropyridine (PP-1466) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characteristics of Ca2+ channel blockade by this compound and elgodipine in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Purification of Oxodipine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxodipine is a potent calcium channel blocker belonging to the dihydropyridine class of drugs.[1] Its therapeutic effect is centered on the inhibition of L-type calcium channels, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of this compound, intended to serve as a technical resource for professionals in the fields of medicinal chemistry and drug development.

Chemical Synthesis of this compound

The cornerstone of this compound synthesis is the Hantzsch dihydropyridine synthesis , a classic multi-component reaction that efficiently constructs the core 1,4-dihydropyridine ring structure.[2][3] The synthesis of this compound, which is chemically named Dimethyl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, involves the condensation of three key components: an aromatic aldehyde, a β-ketoester, and a source of ammonia.

For the synthesis of this compound, the specific reactants are:

-

Aromatic Aldehyde: 2,3-Methylenedioxybenzaldehyde

-

β-Ketoester: Methyl acetoacetate (2 equivalents)

-

Ammonia Source: Ammonium acetate or aqueous ammonia

The overall reaction scheme is depicted below:

Caption: General workflow for the Hantzsch synthesis of this compound.

Experimental Protocol: Hantzsch Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound based on established procedures for analogous 1,4-dihydropyridines.[4]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 2,3-Methylenedioxybenzaldehyde | 150.13 | 0.01 | 1.50 g |

| Methyl acetoacetate | 116.12 | 0.02 | 2.32 g |

| Ammonium acetate | 77.08 | 0.01 | 0.77 g |

| Ethanol | - | - | 20 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-methylenedioxybenzaldehyde (1.50 g, 0.01 mol), methyl acetoacetate (2.32 g, 0.02 mol), and ammonium acetate (0.77 g, 0.01 mol).

-

Add ethanol (20 mL) to the flask and stir the mixture to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The collected solid is the crude this compound.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials and any side products. The two primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For dihydropyridine compounds, a mixture of solvents is often effective.

Experimental Protocol: Recrystallization of this compound

-

Dissolve the crude this compound in a minimal amount of hot acetone.

-

To the hot solution, slowly add diethyl ether until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum.

Column Chromatography

For a higher degree of purity or if recrystallization is not effective, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a stationary phase.

Experimental Protocol: Column Chromatography of this compound

| Parameter | Specification |

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase | A gradient of ethyl acetate in petroleum ether (e.g., starting with 10:90 and gradually increasing the polarity) |

| Elution | The fractions are collected and monitored by TLC. |

| Post-Elution | Fractions containing the pure product are combined, and the solvent is removed under reduced pressure. |

The general workflow for purification can be visualized as follows:

Caption: Purification workflow for this compound.

Purity Analysis

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically employed for the analysis of dihydropyridine compounds.

Typical HPLC Parameters for this compound Analysis:

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point is a 60:40 or 70:30 ratio of organic to aqueous phase. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength where this compound shows maximum absorbance (typically around 238 nm for the dihydropyridine chromophore).[5] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Data Presentation:

The results of the synthesis and purification can be summarized in the following table:

| Parameter | Expected Value/Range |

| Yield (Hantzsch) | 70-85% (typical) |

| Melting Point | To be determined |

| Purity (HPLC) | > 98% (after purification) |

| Retention Time (HPLC) | To be determined |

Mechanism of Action: L-type Calcium Channel Blockade

This compound exerts its pharmacological effect by blocking L-type voltage-gated calcium channels located on the cell membranes of vascular smooth muscle cells. This blockade inhibits the influx of extracellular calcium ions, a critical step in the process of muscle contraction. The reduced intracellular calcium concentration leads to the relaxation of the smooth muscle, resulting in vasodilation and a decrease in blood pressure.

The signaling pathway is illustrated in the following diagram:

Caption: Signaling pathway of this compound as an L-type calcium channel blocker.

Conclusion

This technical guide outlines the fundamental principles and provides representative experimental protocols for the synthesis, purification, and analysis of this compound. The Hantzsch reaction remains the most efficient method for its synthesis, followed by standard purification techniques such as recrystallization and column chromatography. HPLC is the definitive method for assessing the purity of the final compound. A thorough understanding of these processes is crucial for researchers and professionals involved in the development of dihydropyridine-based pharmaceuticals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Effects of Oxodipine on Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxodipine, a dihydropyridine calcium channel blocker, demonstrates significant vaso-relaxant effects on vascular smooth muscle cells (VSMCs) in vitro. Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in intracellular calcium concentration and subsequent muscle relaxation. This technical guide provides a comprehensive overview of the in vitro effects of this compound on VSMCs, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Introduction

Vascular smooth muscle cell contraction is a fundamental process in the regulation of blood pressure and blood flow. This process is heavily dependent on the influx of extracellular calcium through voltage-gated calcium channels, particularly the L-type calcium channels. Dihydropyridine derivatives, such as this compound, are a class of drugs that specifically target these channels, inducing vasodilation. Understanding the in vitro effects of this compound on VSMCs is crucial for its development and application as a cardiovascular therapeutic agent.

Mechanism of Action: Inhibition of L-type Calcium Channels

The primary mechanism by which this compound exerts its effects on VSMCs is through the blockade of L-type calcium channels.[1][2][3] This action inhibits the influx of calcium ions into the cell, a critical step in the initiation of the contractile cascade.[4] In VSMCs, the binding of calcium to calmodulin activates myosin light chain kinase (MLCK), which then phosphorylates the myosin light chains, leading to cross-bridge formation with actin and subsequent cell contraction.[4] By blocking the initial calcium influx, this compound effectively uncouples membrane depolarization from the contractile machinery, resulting in vasorelaxation.

The following diagram illustrates the signaling pathway of vascular smooth muscle contraction and the point of intervention for this compound.

Quantitative Data

The inhibitory potency of this compound on calcium channels has been quantified in various in vitro models. The following table summarizes the key findings.

| Parameter | Cell Type | Value | Reference |

| IC50 for L-type Ca2+ current (ICaL) | Rat cultured neonatal ventricular myocytes | 0.24 µM | |

| IC50 for T-type Ca2+ current (ICaT) | Rat cultured neonatal ventricular myocytes | 0.41 µM |

Note: While the provided data is from cardiomyocytes, it offers a valuable insight into the relative potency of this compound on different calcium channel subtypes, which is relevant to its action on VSMCs.

Experimental Protocols

The in vitro effects of this compound on VSMCs are typically investigated using a combination of electrophysiological and pharmacological techniques.

Cell Culture

Vascular smooth muscle cells are isolated from arterial tissues, such as the aorta or mesenteric arteries, of animal models like rats or rabbits. The cells are then cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach confluence for experimentation.

Electrophysiology: Patch-Clamp Technique

The whole-cell patch-clamp technique is employed to directly measure the ionic currents across the cell membrane of individual VSMCs. This method allows for the precise characterization of this compound's effect on L-type calcium channel activity.

The following diagram outlines the general workflow for a patch-clamp experiment.

Contraction Assays

The functional consequence of this compound's action on VSMCs is assessed through contraction assays on isolated arterial rings. These experiments measure the ability of this compound to relax pre-contracted vascular tissues.

Protocol:

-

Tissue Preparation: Arterial rings (e.g., from rabbit aorta) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: The arterial rings are pre-contracted with a depolarizing agent, typically a high concentration of potassium chloride (KCl).

-

Drug Application: this compound is added to the organ bath in a cumulative manner, and the resulting relaxation of the arterial ring is recorded.

-

Data Analysis: The percentage of relaxation is plotted against the drug concentration to determine the EC50 value, which represents the concentration of this compound required to produce 50% of the maximal relaxation.

Conclusion

In vitro studies demonstrate that this compound is a potent inhibitor of L-type calcium channels in vascular smooth muscle cells. This mechanism of action translates to a significant vasorelaxant effect, which is the basis for its therapeutic potential in cardiovascular diseases such as hypertension. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel calcium channel blockers.

References

- 1. Characteristics of Ca2+ channel blockade by this compound and elgodipine in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. L-type calcium channels in vascular smooth muscle cells from spontaneously hypertensive rats: effects of calcium agonist and antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

The Pharmacokinetic Profile of Oxodipine in Rodent Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature does not contain specific quantitative in vivo pharmacokinetic data (such as Cmax, Tmax, AUC, and bioavailability) for Oxodipine in rodent models. This guide synthesizes the available information on this compound's metabolism and provides a comparative analysis using data from other dihydropyridine calcium channel blockers to offer a comprehensive overview for research and development purposes.

Introduction

This compound is a dihydropyridine calcium channel blocker. Understanding its pharmacokinetics and bioavailability is crucial for preclinical and clinical development. This technical guide provides a detailed overview of the known metabolic pathways of this compound in rodent models, supplemented with comparative pharmacokinetic data from other drugs in its class to provide a predictive context. Additionally, it outlines standardized experimental protocols for conducting pharmacokinetic studies in rodents.

Metabolism of this compound in Rodent Models

In vitro studies using rat liver microsomes have been instrumental in elucidating the metabolic fate of this compound. The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analog.

A key study investigated the in vitro metabolism of this compound in rat and human hepatic and intestinal microsomes. It was found that rat liver was capable of metabolizing this compound to its main metabolites observed in vivo, which are the pyridine and de-esterified derivatives.[1] Interestingly, rat intestinal microsomes did not produce any detectable metabolites.[1] This suggests that the liver is the primary site of first-pass metabolism for this compound in rats. The study also identified that the cytochrome P450 3A (CYP3A) subfamily of enzymes is responsible for the metabolism of this compound in the liver.[1]

Below is a diagram illustrating the metabolic pathway of this compound.

Comparative Pharmacokinetics of Dihydropyridine Calcium Channel Blockers in Rodents

Due to the absence of specific quantitative pharmacokinetic data for this compound, this section presents data from other well-characterized dihydropyridine calcium channel blockers, Amlodipine and Isradipine, in rodent models. This information can serve as a valuable reference for estimating the potential pharmacokinetic profile of this compound.

| Parameter | Amlodipine (Rats) | Isradipine (Rats) | Isradipine (Mice) |

| Dose | 20 mg/kg (oral) | Not Specified | 0.5 mg (oral) |

| Cmax | 4.12 ± 0.49 ng/mL | Not Available | Not Available |

| Tmax | 2.20 ± 0.49 h | Not Available | Not Available |

| AUC (0-t) | 48.59 ± 4.28 ng·h/mL | Not Available | Not Available |

| Half-life (t½) | Not Available | Not Available | ~1.5 h |

| Bioavailability (F) | Not Available | 5% | Not Available |

| Data for Amlodipine in rats is presented as mean ± SEM.[2] Bioavailability of Isradipine in rats is reported as 5%.[3] The elimination half-life of Isradipine in mice after multiple oral doses is approximately 1.5 hours. |

Experimental Protocols for Pharmacokinetic Studies in Rodents

This section details standardized procedures for oral gavage and intravenous administration in rats and mice, essential for conducting pharmacokinetic studies.

Oral Gavage Administration

Oral gavage is a common method for administering precise doses of a test compound directly into the stomach of a rodent.

Materials:

-

Gavage needles (size appropriate for the animal)

-

Syringes

-

Dosing solution

-

Animal scale

Procedure:

-

Animal Preparation: Weigh the animal to determine the correct dosing volume.

-

Restraint: Gently but firmly restrain the animal to prevent movement. For mice, this is typically done by scruffing the back of the neck.

-

Gavage Needle Insertion: Measure the appropriate length of the gavage needle from the corner of the animal's mouth to the last rib. Gently insert the needle into the esophagus. There should be no resistance.

-

Compound Administration: Once the needle is correctly placed, administer the compound slowly and steadily.

-

Post-Administration: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress.

Intravenous Administration

Intravenous administration allows for direct delivery of the compound into the systemic circulation, providing 100% bioavailability. The lateral tail vein is the most common site for injection in rodents.

Materials:

-

Restraining device

-

Heat lamp or warm water

-

Needles and syringes (size appropriate for the animal)

-

Dosing solution

-

Gauze

Procedure:

-

Animal Preparation: Place the animal in a restraining device.

-

Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.

-

Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle. A small flash of blood in the needle hub confirms correct placement.

-

Compound Administration: Administer the compound slowly.

-

Post-Administration: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the animal to its cage and monitor.

Conclusion

References

- 1. Metabolism rate of this compound in rats and humans: comparison of in vivo and in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Oxodipine and Their Specific Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxodipine, a dihydropyridine calcium channel blocker, exhibits stereoselectivity in its pharmacological action. As a chiral compound, it exists as two enantiomers, (+)-Oxodipine and (-)-Oxodipine. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their synthesis, separation, and specific activities. The document outlines key experimental protocols for the characterization of these stereoisomers and presents their known quantitative pharmacological data. Furthermore, it visualizes the signaling pathway of L-type calcium channel blockade and the experimental workflow for the pharmacological evaluation of this compound's stereoisomers. This guide is intended to be a valuable resource for researchers and professionals involved in the development and study of chiral drugs, particularly within the cardiovascular therapeutic area.

Introduction

This compound is a member of the dihydropyridine class of L-type calcium channel blockers used in the management of hypertension.[1] The presence of a chiral center at the C4 position of the dihydropyridine ring results in the existence of two enantiomers. It is well-established that the pharmacological and pharmacokinetic properties of chiral drugs can differ significantly between enantiomers.[2] One enantiomer, the eutomer, is often responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects. Therefore, a thorough investigation of the individual stereoisomers of this compound is crucial for a complete understanding of its therapeutic potential and for the development of potentially improved, single-enantiomer drug products.

Stereoselective Synthesis and Separation

The synthesis of racemic this compound can be achieved through the Hantzsch dihydropyridine synthesis.[3][4][5] The separation of the resulting enantiomers is a critical step to enable the study of their individual properties.

Hantzsch Dihydropyridine Synthesis (General Protocol)

The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.

Reactants:

-

4-(2,3-methylenedioxyphenyl)benzaldehyde (or a suitable precursor)

-

Ethyl acetoacetate (2 equivalents)

-

Ammonium hydroxide

Procedure:

-

A mixture of the aldehyde, ethyl acetoacetate, and ammonium hydroxide in a suitable solvent (e.g., ethanol) is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.

-

The crude product is purified by recrystallization or column chromatography.

Chiral Separation of this compound Enantiomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of dihydropyridine enantiomers.

Typical HPLC Parameters:

-

Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of dihydropyridine enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best resolution.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

Quantitative Pharmacological Data

The primary pharmacological action of this compound is the blockade of L-type calcium channels. The available quantitative data for the stereoisomers of this compound are summarized below.

| Stereoisomer | Parameter | Value | Biological System | Reference |

| (+)-Oxodipine | IC50 | ~10 nM | L-type Ca2+ current in rat portal vein myocytes | |

| (-)-Oxodipine | IC50 | ~10 nM | L-type Ca2+ current in rat portal vein myocytes |

Note: Further research is required to determine other quantitative parameters such as binding affinities (Ki), efficacy (Emax), and detailed pharmacokinetic profiles for each enantiomer.

Experimental Protocols

Patch-Clamp Electrophysiology for IC50 Determination

The whole-cell patch-clamp technique is used to measure the inhibitory effect of this compound enantiomers on L-type calcium channel currents and to determine their IC50 values.

Procedure:

-

Cell Preparation: Isolate vascular smooth muscle cells (e.g., from rat portal vein) or use a suitable cell line expressing L-type calcium channels.

-

Recording: Establish a whole-cell patch-clamp configuration.

-

Voltage Protocol: Apply a voltage protocol to elicit L-type calcium currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that activates the channels (e.g., 0 mV).

-

Drug Application: Perfuse the cells with increasing concentrations of the individual this compound enantiomers.

-

Data Analysis: Measure the peak inward current at each concentration and normalize it to the control current. Fit the concentration-response data to the Hill equation to determine the IC50 value.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

Radioligand binding assays are used to determine the affinity of the this compound enantiomers for the dihydropyridine binding site on the L-type calcium channel.

Procedure:

-

Membrane Preparation: Prepare membrane fractions from a tissue or cell line known to express a high density of L-type calcium channels (e.g., rat cerebral cortex or heart).

-

Radioligand: Use a radiolabeled dihydropyridine antagonist with high affinity, such as [3H]isradipine or [3H]nitrendipine.

-

Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of the unlabeled this compound enantiomers.

-

Separation: Separate the bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor (this compound enantiomer). Fit the data to a one-site competition model to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

Signaling Pathway of L-type Calcium Channel Blockade

The following diagram illustrates the signaling pathway affected by the blockade of L-type calcium channels by this compound in vascular smooth muscle cells.

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical experimental workflow for the comprehensive pharmacological evaluation of this compound's stereoisomers.

Caption: Experimental workflow for the pharmacological evaluation of this compound stereoisomers.

Conclusion

The stereochemical composition of this compound plays a significant role in its pharmacological profile. While the currently available data suggest that both enantiomers of this compound exhibit similar potency in blocking L-type calcium channels in vitro, a more comprehensive investigation into their full pharmacological and pharmacokinetic profiles is warranted. The methodologies outlined in this guide provide a framework for such an investigation. A deeper understanding of the specific activities of (+)- and (-)-Oxodipine will be instrumental in optimizing its therapeutic use and may pave the way for the development of a safer and more effective single-enantiomer antihypertensive agent. Researchers are encouraged to pursue further studies to elucidate the complete stereoselective profile of this compound.

References

- 1. Inhibition of L-type Ca2+ channels in portal vein myocytes by the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Oxodipine: A Technical Guide to its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific developmental history and extensive clinical trial data for oxodipine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on existing preclinical and pharmacological research.

Introduction

This compound is a dihydropyridine derivative that acts as a calcium channel blocker.[1] Like other compounds in this class, its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial for the contraction of smooth muscle cells and cardiac myocytes.[1] This technical guide delves into the available scientific knowledge surrounding the discovery, synthesis, mechanism of action, and preclinical development of this compound.

Discovery and Developmental History

While a detailed timeline of the discovery and initial development of this compound is not well-documented in readily accessible literature, its emergence is rooted in the broader exploration of dihydropyridine compounds as cardiovascular agents. The foundational synthesis for this class of molecules is the Hantzsch dihydropyridine synthesis, first reported in 1881.[2] this compound, identified by its CAS Number 90729-41-2, is a specific analogue within this extensive family of compounds.[1][3] Research into its pharmacological properties appears to have been most active in the late 1980s and early 1990s.

Synthesis

The synthesis of this compound is typically achieved through the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.

General Experimental Protocol: Hantzsch Dihydropyridine Synthesis

A general procedure for the Hantzsch synthesis, which would be adapted for this compound, is as follows:

-

Reactant Mixture: An aldehyde (in the case of this compound, 2,3-methylenedioxybenzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate) are combined in a suitable solvent, such as ethanol.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is partitioned between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the dihydropyridine product.

Mechanism of Action

This compound exerts its pharmacological effects by modulating the influx of calcium ions through voltage-gated calcium channels.

Signaling Pathway

The primary targets of this compound are the L-type (CaV1) and, to a lesser extent, the T-type (CaV3) voltage-gated calcium channels. These channels are multimeric protein complexes that form a pore in the cell membrane, allowing the passage of calcium ions in response to membrane depolarization.

The binding of this compound to the α1 subunit of the L-type calcium channel allosterically modulates the channel's function, favoring a closed state and thereby reducing the influx of calcium into the cell. This reduction in intracellular calcium in vascular smooth muscle cells leads to vasodilation and a decrease in peripheral resistance, which in turn lowers blood pressure. In cardiac muscle, a reduction in calcium influx can lead to a decrease in contractility.

Pharmacodynamics

Preclinical studies have characterized the pharmacodynamic effects of this compound in various animal models.

In Vitro Efficacy

In vitro studies have quantified the inhibitory effects of this compound on calcium currents.

| Parameter | Value | Cell Type | Reference |

| IC₅₀ (L-type Ca²⁺ current) | 0.24 µM | Rat cultured neonatal ventricular myocytes | |

| IC₅₀ (T-type Ca²⁺ current) | 0.41 µM | Rat cultured neonatal ventricular myocytes |

In Vivo Efficacy

Studies in anesthetized dogs have demonstrated the blood pressure-lowering effects of this compound.

| Dose (intravenous) | Effect on Blood Pressure | Effect on Heart Rate | Animal Model | Reference |

| 5 µg/kg | Ineffective | No change | Neurogenic hypertensive dogs | |

| 20 µg/kg | Decrease | No change | Neurogenic hypertensive dogs | |

| 50 µg/kg | Decrease | No change | Neurogenic hypertensive dogs | |

| 30 µg/kg | Decrease | No change (after autonomic blockade) | Anesthetized open-chest dogs | |

| 60 µg/kg | Decrease | No change (after autonomic blockade) | Anesthetized open-chest dogs |

A study on experimentally induced myocardial infarction in rats showed that pretreatment with this compound (4 mg/kg, twice daily, orally) significantly reduced the infarct size.

Pharmacokinetics and Metabolism

Metabolism

In vitro studies using rat and human hepatic and intestinal microsomes have shown that this compound is metabolized by the cytochrome P450 3A (CYP3A) subfamily. The main metabolites identified are pyridine and deesterified derivatives.

| Parameter | Value | System | Reference |

| Kₘ | 30-60 µM | Rat and human hepatic and intestinal microsomes |

Experimental Protocol: In Vitro Metabolism Study

A general protocol for assessing in vitro metabolism, as would have been used for this compound, is as follows:

-

Microsome Preparation: Liver and intestinal microsomes are prepared from human and animal tissues through differential centrifugation.

-

Incubation: The microsomes are incubated with this compound at various concentrations in the presence of an NADPH-generating system at 37°C.

-

Sample Analysis: The reaction is stopped, and the samples are analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites.

-

Enzyme Kinetics: Kinetic parameters such as Kₘ and Vₘₐₓ are determined by fitting the data to the Michaelis-Menten equation.

-

CYP450 Isoform Identification: Specific inhibitors or antibodies for different CYP450 isoforms are used to identify the primary enzymes responsible for metabolism.

Safety and Toxicology

Preclinical safety studies have identified potential side effects of this compound in animal models. These include constipation in mice and gingival hyperplasia in dogs.

Conclusion

References

Unveiling the Unseen: An In-depth Technical Guide to the Off-target Effects and Secondary Pharmacology of Oxodipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxodipine, a dihydropyridine calcium channel blocker, has been investigated for its therapeutic potential in managing hypertension. While its primary mechanism of action involves the inhibition of L-type calcium channels, a comprehensive understanding of its off-target effects and secondary pharmacology is crucial for a complete safety and efficacy profile. This technical guide synthesizes the available, albeit limited, public information on the non-primary pharmacological interactions of this compound. Due to the scarcity of extensive public screening data for this compound, this document also discusses the broader context of off-target effects common to the dihydropyridine class and outlines the standard experimental protocols utilized in the pharmaceutical industry to assess such activities. This guide aims to provide a valuable resource for researchers by detailing known interactions, postulating potential secondary effects based on its chemical class, and providing standardized methodologies for further investigation.

Introduction

This compound is a member of the dihydropyridine class of calcium channel blockers, primarily designed to treat cardiovascular conditions such as hypertension.[1][2] Its therapeutic effect is mainly attributed to the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[3] However, the overall pharmacological profile of a drug is not solely defined by its intended primary activity. Off-target interactions, where a drug binds to and modulates the function of unintended biological targets, and secondary pharmacology, the effects of a drug that are distinct from its primary mechanism of action, are critical considerations in drug development. These unintended activities can lead to adverse drug reactions or, in some cases, reveal novel therapeutic applications.

Publicly available data on the comprehensive off-target screening of this compound is limited. This guide will present the known pharmacological data for this compound and, where specific data is lacking, will draw upon the established pharmacology of the dihydropyridine class to infer potential off-target liabilities and secondary pharmacological effects.

Primary and Secondary Pharmacology of this compound

This compound's primary pharmacological effect is the blockade of voltage-gated L-type calcium channels (Ca_v_1.x). In addition to its action on L-type channels, some studies have indicated that this compound also exhibits activity at T-type calcium channels (Ca_v_3.x).

Quantitative Data on this compound's Pharmacological Activity

| Target | Assay Type | Species | Tissue/Cell Line | Potency (IC₅₀) | Reference |

| L-type Ca²⁺ Current (ICaL) | Patch-Clamp | Rat | Cultured Neonatal Ventricular Myocytes | 0.24 µM | [4] |

| T-type Ca²⁺ Current (ICaT) | Patch-Clamp | Rat | Cultured Neonatal Ventricular Myocytes | 0.41 µM | [4] |

Potential Off-Target Effects and Secondary Pharmacology of Dihydropyridines

Given the limited specific off-target data for this compound, it is informative to consider the known secondary pharmacology of the broader dihydropyridine class. These effects may not all be applicable to this compound but provide a framework for potential areas of investigation.

-

Ion Channel Interactions: Besides L- and T-type calcium channels, some dihydropyridines have been reported to interact with other ion channels, including voltage-gated sodium and potassium channels, albeit at higher concentrations.

-

Enzyme Inhibition: Certain diropyridines have been shown to inhibit various enzymes. For instance, some members of this class can interact with cytochrome P450 enzymes, which are also involved in their metabolism.

-

Receptor Modulation: While less common, interactions with G-protein coupled receptors (GPCRs) have been reported for some dihydropyridines.

A noteworthy toxicological finding in animal studies with this compound is the occurrence of constipation and megacolon in rats at high doses. This suggests a potential effect on gastrointestinal smooth muscle function, which could be an extension of its calcium channel blocking activity or an off-target effect.

Experimental Protocols for Assessing Off-Target Effects and Secondary Pharmacology

The following are detailed methodologies for key experiments typically employed to characterize the off-target profile of a drug candidate like this compound.

Broad Panel Radioligand Binding Assays

-

Objective: To identify potential off-target binding to a wide array of receptors, ion channels, and transporters.

-

Methodology:

-

A test compound (e.g., this compound) is incubated at a fixed concentration (typically 1-10 µM) with cell membranes or recombinant proteins expressing the target of interest.

-

A specific radioligand for the target is included in the incubation mixture.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membrane is quantified using a scintillation counter.

-

The percentage inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) triggers further investigation with concentration-response curves to determine the binding affinity (K_i_).

-

Enzyme Inhibition Assays

-

Objective: To assess the inhibitory activity of a compound against a panel of enzymes.

-

Methodology:

-

The test compound is pre-incubated with the purified enzyme.

-

A specific substrate for the enzyme is added to initiate the reaction.

-

The reaction is allowed to proceed for a defined period under optimal conditions (pH, temperature).

-

The reaction is terminated, and the product formation is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

-

The percentage inhibition of enzyme activity is calculated, and IC₅₀ values are determined from concentration-response curves.

-

In Vitro Electrophysiology (Patch-Clamp)

-

Objective: To functionally assess the effect of a compound on ion channel activity.

-

Methodology:

-

A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a single cell.

-

This configuration allows for the measurement of the ionic currents flowing through the ion channels in the cell membrane.

-

The cell is held at a specific membrane potential (voltage-clamp), and specific voltage protocols are applied to elicit channel gating.

-

The test compound is applied to the cell, and any changes in the ion channel currents (e.g., amplitude, kinetics) are recorded.

-

Concentration-response curves are generated to determine the potency (IC₅₀) of the compound on the specific ion channel.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Primary mechanism of action of this compound.

Caption: Workflow for identifying and characterizing off-target effects.

Conclusion

References

- 1. Cardiovascular profile of this compound, a novel dihydropyridine calcium channel blocker, in anesthetized open-chest dogs: a comparison with nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound, a novel dihydropyridine calcium channel blocker, in neurogenic hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Characteristics of Ca2+ channel blockade by this compound and elgodipine in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Effects of Oxodipine on Cardiac Action Potentials and Contractility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxodipine is a dihydropyridine derivative that functions as a calcium channel blocker. Like other members of the dihydropyridine class, its primary mechanism of action involves the inhibition of L-type calcium channels, which play a crucial role in cardiac electrophysiology and excitation-contraction coupling. This technical guide provides a comprehensive overview of the effects of this compound on cardiac action potentials and contractility, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects on cardiomyocytes primarily by blocking the influx of calcium ions (Ca2+) through voltage-gated L-type calcium channels. This action directly impacts the electrophysiological properties and contractile function of the heart muscle. By reducing the inward Ca2+ current during the plateau phase of the cardiac action potential, this compound alters the action potential duration and modulates the force of contraction.

Effects on Cardiac Action Potentials

This compound has been demonstrated to shorten the duration of cardiac action potentials.[1][2] This effect is a direct consequence of the reduced influx of positively charged calcium ions during the plateau phase (Phase 2) of the action potential. The shortening of the action potential duration can have implications for the refractory period of the cardiac cycle.

Quantitative Data: Inhibition of Calcium Currents

Studies on neonatal rat ventricular myocytes have provided specific quantitative data on the inhibitory effects of this compound on different types of calcium channels.[1]

| Ion Channel | IC50 Value (µM) | Cell Type | Reference |

| L-type Ca2+ Current (ICaL) | 0.24 | Neonatal Rat Ventricular Myocytes | [1] |

| T-type Ca2+ Current (ICaT) | 0.41 | Neonatal Rat Ventricular Myocytes | [1] |

Effects on Cardiac Contractility

A key consequence of L-type calcium channel blockade by this compound is a reduction in cardiac contractility, also known as a negative inotropic effect. The influx of calcium through these channels is a critical trigger for the release of larger stores of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. This surge in intracellular calcium is essential for the binding of contractile proteins and subsequent muscle contraction. By diminishing the initial calcium trigger, this compound reduces the overall force of contraction.

In studies involving anesthetized dogs, intravenous administration of this compound at doses of 30 and 60 µg/kg resulted in a decrease in cardiac contractility. This effect was particularly evident after cardiac autonomic blockade, which eliminates confounding reflex modifications.

Experimental Protocols

Measurement of Cardiac Action Potentials (Patch-Clamp Electrophysiology)

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds like this compound on the action potentials of isolated cardiomyocytes.

Objective: To record cardiac action potentials from single ventricular myocytes and assess the effects of this compound on action potential duration and other parameters.

Materials:

-

Isolated ventricular cardiomyocytes

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulators

-

Borosilicate glass capillaries for patch pipettes

-

External solution (Tyrode's solution) containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Pipette solution containing (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

-

Isolate ventricular myocytes from the desired animal model (e.g., rat, guinea pig) using enzymatic digestion.

-

Plate the isolated myocytes on glass coverslips in a recording chamber mounted on the stage of an inverted microscope.

-

Continuously perfuse the recording chamber with the external solution at a physiological temperature (e.g., 37°C).

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-4 MΩ when filled with the pipette solution.

-

Approach a single, healthy cardiomyocyte with the patch pipette using a micromanipulator.

-

Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Switch the amplifier to current-clamp mode.

-

Elicit action potentials by injecting short (e.g., 2-5 ms) suprathreshold depolarizing current pulses through the patch pipette.

-

Record baseline action potentials for a stable period.

-

Perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Record action potentials in the presence of this compound until a steady-state effect is observed.

-

Analyze the recorded action potentials to determine parameters such as action potential duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and maximum upstroke velocity (Vmax).

References

Oxodipine: A Technical Guide to Solubility and Stability for Research Applications

Introduction: Oxodipine (C₁₉H₂₁NO₆) is a dihydropyridine-type calcium channel blocker recognized for its potential in cardiovascular research.[1][2] Like other compounds in its class, its efficacy and the reliability of experimental results are intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides an in-depth overview of this compound's solubility profile and stability characteristics, offering researchers and drug development professionals the essential data and methodologies required for its effective use. The information compiled herein is critical for designing robust experimental protocols, ensuring accurate quantification, and maintaining the compound's integrity throughout storage and handling.

Physicochemical Properties

A foundational understanding of this compound's core physicochemical properties is essential before delving into its solubility and stability. These characteristics, summarized below, influence its behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁NO₆ | [3][4] |

| Molecular Weight | 359.37 g/mol | [3] |

| Appearance | Solid Powder | |

| Predicted pKa | 2.98 ± 0.70 (Weak Base) | |

| Melting Point | 166.8°C | |

| Predicted Boiling Point | 470.0 ± 45.0°C | |

| Predicted Density | 1.247 ± 0.06 g/cm³ |

Solubility Characteristics

This compound's structure, which includes lipophilic ester functional groups and a benzodioxole moiety, dictates its solubility profile. It is characterized by poor aqueous solubility and favorable partitioning into organic solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in key solvents relevant to research applications. Due to its limited aqueous solubility, organic solvents are required for the preparation of stock solutions.

| Solvent | Solubility | Concentration (mM) | Notes | Reference |

| Water | < 1 mg/mL | < 2.78 mM | Classified as slightly soluble to insoluble. | |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | 153.05 mM | Sonication is recommended for complete dissolution. |

Experimental Protocol: Solubility Determination

While specific published protocols for this compound are scarce, a standard method for determining solubility involves the shake-flask method followed by quantification.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Selected solvent (e.g., Water, DMSO, Ethanol)

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

0.45 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After shaking, allow the vials to stand, permitting the excess solid to settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining solid particulates.

-

Dilution: Dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Caption: Workflow for determining this compound solubility via the shake-flask method.

Stability Profile

This compound's stability is influenced by environmental factors, including temperature, pH, and light. Proper storage is crucial to prevent degradation and ensure the compound's integrity.

Storage and Handling Recommendations

| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Reference |

| Solid (Powder) | 0 - 4°C, protected from light | -20°C (stable for up to 3 years) | |

| Solution (in DMSO) | 0 - 4°C | -80°C (stable for up to 1 year) |

Influence of Environmental Factors

-

pH Stability: this compound shows enhanced stability in acidic conditions. Conversely, basic environments promote decomposition, likely through ester hydrolysis or attack on the dihydropyridine ring.

-

Thermal Stability: The compound is thermally stable up to its melting point of 166.8°C, above which degradation occurs.

-

Photosensitivity: While not extensively documented for this compound, dihydropyridine compounds are known to be sensitive to light. Exposure to UV radiation can lead to photodegradation. Studies on the closely related drug amlodipine show that a primary degradation pathway involves the aromatization of the dihydropyridine ring to form a pyridine derivative. This is a probable degradation pathway for this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of a drug. The following is a generalized protocol based on ICH guidelines and methods used for similar compounds.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade solvents (Methanol, Acetonitrile, Water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

pH meter, heating block/oven, photostability chamber

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with 1N HCl. Incubate at a specific temperature (e.g., 60°C) for a set period (e.g., 5 hours). Neutralize the sample with 1N NaOH before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with 1N NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with 1N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂. Store at room temperature for a specified time, protected from light.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C for 7 hours). Dissolve the sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method must be able to resolve the intact this compound peak from all potential degradation product peaks.

Caption: General workflow for a forced degradation study of this compound.

Degradation Pathways and Analytical Methods

Likely Photodegradation Pathway

Based on evidence from other dihydropyridines, the primary photodegradation pathway for this compound likely involves the oxidation (aromatization) of the 1,4-dihyropyridine ring to its more stable pyridine analogue. This process eliminates the chiral center at the C4 position.

Caption: Proposed primary photodegradation pathway for this compound.

Analytical Methodologies for Stability Testing

A combination of analytical techniques is required to properly assess stability, quantify the parent compound, and identify degradation products.

-

High-Performance Liquid Chromatography (HPLC): The cornerstone of stability testing. A reversed-phase HPLC (RP-HPLC) method with UV detection is typically used to separate the parent drug from its degradation products and quantify its concentration over time.

-

UV-Vis Spectroscopy: Useful for preliminary analysis and quantification where interfering substances are not present.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the structural elucidation of degradation products. By providing mass-to-charge ratio information, it allows for the identification of unknown compounds formed during stress testing.

Caption: Relationship between analytical methods in a stability study.

References

The Impact of Oxodipine on Intracellular Calcium Release Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxodipine, a dihydropyridine derivative, is recognized for its role as a calcium channel blocker, primarily targeting L-type and T-type voltage-gated calcium channels on the plasma membrane. This guide delves into the core mechanisms of action of this compound with a specific focus on its impact on intracellular calcium release. While direct interactions with intracellular calcium release channels are not extensively documented, this paper will explore the established effects of dihydropyridines on the closely coupled ryanodine receptors and discuss the potential for indirect modulation of intracellular calcium signaling. This technical document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction to this compound

This compound is a calcium channel blocker belonging to the dihydropyridine class of compounds.[1] Its chemical formula is C19H21NO6, and it has a molecular weight of 359.4 g/mol .[2] Like other dihydropyridines, its primary therapeutic effects are derived from its ability to inhibit the influx of extracellular calcium into cells, leading to vasodilation and a reduction in blood pressure.[3][4] This document will provide an in-depth examination of its established mechanism of action and explore its influence on the pivotal intracellular calcium release mechanisms governed by ryanodine and IP3 receptors.

This compound's Primary Mechanism of Action: L-type and T-type Calcium Channel Blockade

This compound's principal mechanism of action involves the blockade of voltage-gated calcium channels, specifically the L-type and T-type channels located in the plasma membrane of excitable cells such as cardiomyocytes and vascular smooth muscle cells.[5] By binding to these channels, this compound reduces the influx of calcium ions into the cell, thereby attenuating the processes that lead to muscle contraction.

Quantitative Data on Channel Blockade

The inhibitory potency of this compound on L-type and T-type calcium currents has been quantified in studies on rat cultured neonatal ventricular myocytes.

| Cell Type | Channel Type | Parameter | Value (µM) | Reference |

| Rat Cultured Neonatal Ventricular Myocytes | L-type Ca2+ Current (ICaL) | IC50 | 0.24 | |

| Rat Cultured Neonatal Ventricular Myocytes | T-type Ca2+ Current (ICaT) | IC50 | 0.41 |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The determination of IC50 values for this compound's effect on L-type and T-type calcium currents is typically achieved through the whole-cell patch-clamp technique.

Objective: To measure the effect of varying concentrations of this compound on the amplitude of ICaL and ICaT.

Methodology:

-

Cell Preparation: Isolation and culture of neonatal rat ventricular myocytes.

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Use a pipette solution containing a cesium-based internal solution to block potassium currents and an external solution containing a calcium salt as the charge carrier.

-